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Introduction

NPD-1335, also known as ALS-8112 and [3-D-4'-chloromethyl-2'-deoxy-2'-fluorocytidine, is a
novel nucleoside analog with potent in vitro activity against several RNA viruses, most notably
Nipah virus (NiV) and Respiratory Syncytial Virus (RSV).[1][2] As a parent nucleoside of
lumicitabine (ALS-8176), which has undergone clinical evaluation, NPD-1335 represents a
promising avenue for the development of antiviral therapeutics.[1][3] This technical guide
provides a comprehensive overview of the in vitro activity of NPD-1335, detailing its
mechanism of action, quantitative antiviral efficacy, cytotoxicity, and the experimental protocols
used for its evaluation.

Mechanism of Action

NPD-1335 exerts its antiviral effect through the inhibition of the viral RNA-dependent RNA
polymerase (RdRp).[4] Being a nucleoside analog, NPD-1335 is not active in its initial form.
Upon entering a host cell, it undergoes a series of phosphorylations to be converted into its
active 5'-triphosphate metabolite, ALS-8112-TP.[5] This process is initiated by the host cell
enzyme deoxycytidine kinase (dCK).[5] The resulting triphosphate analog mimics natural
nucleosides and is incorporated into the nascent viral RNA chain by the viral polymerase. This
incorporation leads to premature chain termination, thereby halting viral replication.[6][7]
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Caption: Mechanism of action of NPD-1335.
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Quantitative In Vitro Activity

The antiviral potency of NPD-1335 has been quantified against Nipah virus and Respiratory
Syncytial Virus in various cell lines. The key parameters measured are the 50% effective
concentration (EC50), which represents the concentration of the compound that inhibits viral
activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a
50% reduction in cell viability. The selectivity index (Sl), calculated as the ratio of CC50 to
EC50, provides a measure of the compound's therapeutic window.

Selectivit

. Virus Assay EC50 CC50 Referenc
Cell Line . y Index
Strain Type (LM) (M)
(S)
_ CPE >16.2 -
NCI-H358  rNiV-ZsG , 0.89-3.08 >50 [1]
Reduction >56.2
HSAEC1- CPE >16.2 -
rNiV-ZsG _ 0.89-3.08 >50 [1]
KT Reduction >56.2
HSAEC1- Wild-type Viral Yield 1
KT NiV-B Reduction
HSAEC1- Viral Yield
rNiV-ZsG ) - - - [1]
KT Reduction

In HSAEC1-KT cells, NPD-1335 reduced the infectious titers of rNiV-ZsG and wild-type NiV-B
by up to 6 and 7 orders of magnitude, respectively, in a dose-dependent manner.[1]

Antiviral Activity Against Respiratory Syncytial Virus
(RSV)
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Selectivit

. Virus Assay EC50 CC50 Referenc
Cell Line . y Index
Strain Type (UM) (UM)
(S)

RNA 0.153

HEp-2 RSV A2 o >100 >653 [2]
Replication  0.076
RNA 0.132

HEp-2 RSV B1 o >100 >757 [2]
Replication  0.055

Human
RNA

Donor RSV A2 o 0.09-0.73 - [2]
Replication

Cells
CPE

A549 - ) 1.884 44.456 23.6 [8]
Reduction
CPE

SAEC - _ 1.205 12.235 10.2 [8]
Reduction

Inhibition of RSV RNA Polymerase

The active triphosphate form, ALS-8112-TP, directly inhibits the RSV RNA-dependent RNA

polymerase complex with high potency.

Parameter

Value (pM)

Reference

IC50

0.020 + 0.008

[2][6]

Cytotoxicity Profile

While NPD-1335 demonstrates a favorable safety profile in several cell lines, cytotoxicity has

been observed at higher concentrations in specific cell types.
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Cell Line CC50 (pM) Reference
NCI-H358 >50 [1]
HSAEC1-KT >50 [1]

HEp-2 >100 [2]

A549 44.456 [8]

Vero No notable toxicity [9]

HepG2 No notable toxicity 9]
Peripheral Blood Mononuclear

Cells (PBM) 42 el

CEM (Human Lymphoblastoid) 2.8 [9]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of NPD-
1335.

Cell Lines and Virus Strains

e Cell Lines:
o NCI-H358 (Human lung epithelial)[1]
o HSAEC1-KT (Human small airway epithelial)[1]
o HEp-2 (Human epithelial)[2]
o Vero (African green monkey kidney)[1]
o A549 (Human lung epithelial)[9]
o SAEC (Small airway epithelial cells)[8]

o HepG2 (Human hepatocellular carcinoma)[9]
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o CEM (Human lymphoblastoid)[9]

o Primary Human Peripheral Blood Mononuclear Cells (PBM)[9]

¢ \irus Strains:

o Nipah virus (NiV), including wild-type (NiV-B, NiV-M) and recombinant strains (rNiV-ZsG).
[1][10]

o Respiratory Syncytial Virus (RSV), including strains A2 and B1.[2]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for evaluating the ability of a compound to inhibit virus-
induced cell death.[11]
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Plate host cells in 96-well plates

:

Add serial dilutions of NPD-1335

:

Infect cells with virus (e.g., NiV or RSV)

:

Incubate for a defined period (e.g., 72-96 hours)

:

Visually or instrumentally assess cytopathic effect

:

Calculate EC50 from dose-response curve

Click to download full resolution via product page

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

e Cell Plating: Host cells are seeded into 96-well microplates and allowed to form a monolayer.
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o Compound Addition: The cells are treated with various concentrations of NPD-1335.

 Virus Inoculation: The cells are then infected with the virus at a specific multiplicity of
infection (MOI).

 Incubation: The plates are incubated for a period sufficient to allow for the development of
CPE in the untreated, virus-infected control wells.

o CPE Assessment: The extent of CPE is evaluated, often through microscopic observation or
by using a cell viability dye.

o Data Analysis: The EC50 is determined by plotting the percentage of CPE inhibition against
the compound concentration.[2]

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the
presence of the antiviral compound.[12]

« Infection and Treatment: Confluent cell monolayers are infected with the virus for a set
period (e.g., 1 hour). The inoculum is then removed and replaced with media containing
different concentrations of NPD-1335.[1]

o Supernatant Collection: At a specific time post-infection (e.g., 48 hours), the cell culture
supernatants are harvested.[1]

 Virus Titer Determination: The amount of infectious virus in the supernatant is quantified
using a titration method, such as a 50% tissue culture infective dose (TCID50) assay on a
permissive cell line (e.g., Vero cells).[1]

o Data Analysis: The reduction in viral titer is calculated relative to the untreated control.

Cell Viability/Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the cytotoxic potential
of the compound.[12]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10854460?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4476725/
https://www.itmedicalteam.pl/articles/antiviral-drug-screening-and-development-for-nipah-virus-infection-laboratory-trials-and-insights.pdf
https://www.benchchem.com/product/b10854460?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7054849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7054849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7054849/
https://www.itmedicalteam.pl/articles/antiviral-drug-screening-and-development-for-nipah-virus-infection-laboratory-trials-and-insights.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Cell Treatment: Uninfected host cells are treated with the same range of NPD-1335
concentrations used in the antiviral assays.

 Incubation: The cells are incubated for the same duration as the antiviral assays.

 Viability Measurement: Cell viability is assessed using a quantitative method, such as an
MTS assay or by counting viable cells.[6]

o Data Analysis: The CC50 is calculated from the dose-response curve of cell viability versus
compound concentration.[2]

RSV RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of
NPD-1335 on the viral polymerase.

e Enzyme Preparation: The RSV RNA-dependent RNA polymerase (RdRp) complex is
purified.

e Reaction Mixture: The enzyme is incubated with a template RNA, ribonucleotides (including
a labeled one for detection), and varying concentrations of ALS-8112-TP.

e Reaction and Termination: The polymerase reaction is allowed to proceed and then stopped.

e Product Analysis: The amount of synthesized RNA is quantified to determine the level of
inhibition.

o Data Analysis: The IC50 value is calculated from the inhibition curve.[2]

Conclusion

NPD-1335 (ALS-8112) is a potent inhibitor of Nipah virus and Respiratory Syncytial Virus in
vitro. Its mechanism of action as a nucleoside analog that terminates viral RNA synthesis is
well-characterized. The compound exhibits a favorable selectivity index in relevant lung
epithelial cell lines, although some cytotoxicity is observed in specific hematopoietic cell lines at
higher concentrations. The detailed protocols provided herein serve as a guide for the
continued investigation and development of NPD-1335 and related compounds as potential
antiviral therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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